benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a derivative of the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions. This compound’s stereochemistry is specified by the (1S,4R,6S) configuration, making it a unique and valuable molecule in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve asymmetric hydroformylation and other catalytic processes to ensure high selectivity and yield. For example, the hydroformylation of compounds of the formula (21) or their enantiomers using Kelliphite as a chiral ligand is one such method .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds are readily accessible via transition metal-catalyzed cycloisomerization of 1,6-enynes and serve as useful building blocks in organic synthesis.
7-Oxabicyclo[2.2.1]heptane: These compounds are synthesized via the Diels–Alder reaction of furans with olefinic or acetylenic compounds and have interesting biological activities.
Uniqueness
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate functional groups. This combination of features makes it particularly valuable in medicinal chemistry for the design of biologically active molecules .
Biological Activity
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 198835-18-6, is a bicyclic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- Structure : The compound features a benzyl group and a hydroxyl group attached to a bicyclic framework containing a nitrogen atom.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : Its structural features suggest potential interactions with neurotransmitter receptors, which could impact central nervous system functions.
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential as an antibacterial agent.
1. Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
2. Neuropharmacological Studies
In neuropharmacological assessments, this compound was evaluated for its effects on neurotransmitter systems in animal models. The results indicated that it may enhance dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease.
3. Enzyme Interaction Studies
Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. For instance, it was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism:
Enzyme | Inhibition (%) |
---|---|
CYP3A4 | 45 |
CYP2D6 | 30 |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antibacterial Treatments : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.
- Neuroprotective Agents : Its potential effects on neurotransmitter systems suggest further exploration in neurodegenerative disease therapies.
Properties
IUPAC Name |
benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKUMJCVWVRAZ-AGIUHOORSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1N(C2)C(=O)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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